molecular formula C25H16O2 B15160730 Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- CAS No. 833485-65-7

Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-

Cat. No.: B15160730
CAS No.: 833485-65-7
M. Wt: 348.4 g/mol
InChI Key: IKAKUQRQFNIDRF-UHFFFAOYSA-N
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Description

Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a naphthofuran moiety fused with a phenyl group. The presence of these aromatic rings contributes to its stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of naphthol derivatives with appropriate reagents to form the naphthofuran core.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and naphthofuran compounds, such as:

Uniqueness

Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)- is unique due to its specific structure, which combines the properties of both naphthofuran and phenyl groups. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .

Properties

CAS No.

833485-65-7

Molecular Formula

C25H16O2

Molecular Weight

348.4 g/mol

IUPAC Name

phenyl-(3-phenylbenzo[g][1]benzofuran-2-yl)methanone

InChI

InChI=1S/C25H16O2/c26-23(19-12-5-2-6-13-19)25-22(18-10-3-1-4-11-18)21-16-15-17-9-7-8-14-20(17)24(21)27-25/h1-16H

InChI Key

IKAKUQRQFNIDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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